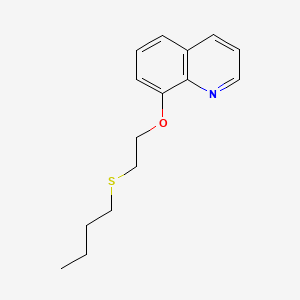

8-(2-(Butylthio)ethoxy)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(2-(ブチルチオ)エトキシ)キノリンは、キノリンファミリーに属する化学化合物です。キノリンは、医薬品化学、農薬、材料科学など、幅広い用途を持つ複素環式芳香族有機化合物です。 8-(2-(ブチルチオ)エトキシ)キノリンの特定の構造には、ブチルチオエトキシ基で置換されたキノリンコアが含まれており、分子に独自の化学的および物理的特性を与えています .

準備方法

合成経路と反応条件

8-(2-(ブチルチオ)エトキシ)キノリンの合成は、通常、キノリンとブチルチオエタノールを特定の条件下で反応させることから始まります。一般的な方法の1つには、次のものがあります。

出発物質: キノリンとブチルチオエタノール。

触媒: 反応を促進するために、酸性または塩基性触媒を使用します。

反応条件: 反応は通常、トルエンまたはエタノールなどの適切な溶媒中で還流条件下で行われます。

工業生産方法

工業的な環境では、8-(2-(ブチルチオ)エトキシ)キノリンの生産には、効率と収率を向上させるために連続フローリアクターが使用される場合があります。 自動化されたシステムを使用すると、反応パラメータを正確に制御できるため、製品品質が安定します .

化学反応の分析

反応の種類

8-(2-(ブチルチオ)エトキシ)キノリンは、次のようなさまざまな化学反応を起こします。

酸化: ブチルチオ基の硫黄原子は酸化されてスルホキシドまたはスルホンを形成することができます。

還元: 特定の条件下でキノリン環は還元されてジヒドロキノリンを形成することができます。

一般的な試薬と条件

酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬が一般的に使用されます。

還元: 炭素担持パラジウム(Pd/C)を用いた触媒的水素化が一般的な方法です。

主な生成物

酸化: スルホキシドおよびスルホン。

還元: ジヒドロキノリン。

科学的研究の応用

8-(2-(ブチルチオ)エトキシ)キノリンは、科学研究においていくつかの用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌剤および抗寄生虫剤としての可能性について調査されています。

医学: 抗マラリアおよび抗真菌活性など、潜在的な治療効果について探索されています。

作用機序

8-(2-(ブチルチオ)エトキシ)キノリンの作用機序は、特定の分子標的との相互作用が含まれます。たとえば、抗菌剤としての用途では、重要な酵素の機能を阻害したり、細胞膜の完全性を破壊したりする可能性があります。 正確な経路および分子標的は、特定の用途および標的とする生物によって異なる可能性があります .

類似化合物の比較

類似化合物

8-ヒドロキシキノリン: キレート特性で知られており、殺菌剤や金属イオン検出など、さまざまな用途に使用されています。

8-メトキシキノリン: 有機合成で使用され、他のキノリン誘導体の前駆体として使用されます。

8-アミノキノリン: 抗マラリア活性について調査されており、医薬品の合成に使用されています

ユニークさ

8-(2-(ブチルチオ)エトキシ)キノリンは、ブチルチオエトキシ基の存在によってユニークです。この基は、他のキノリン誘導体とは異なる化学反応性と生物活性を付与します。 このユニークさは、特定の研究および産業用途において貴重な化合物となっています .

類似化合物との比較

Similar Compounds

8-Hydroxyquinoline: Known for its chelating properties and used in various applications, including as an antiseptic and in metal ion detection.

8-Methoxyquinoline: Used in organic synthesis and as a precursor for other quinoline derivatives.

8-Aminoquinoline: Explored for its antimalarial properties and used in the synthesis of pharmaceuticals

Uniqueness

8-(2-(Butylthio)ethoxy)quinoline is unique due to the presence of the butylthioethoxy group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for specific research and industrial applications .

特性

CAS番号 |

60157-61-1 |

|---|---|

分子式 |

C15H19NOS |

分子量 |

261.4 g/mol |

IUPAC名 |

8-(2-butylsulfanylethoxy)quinoline |

InChI |

InChI=1S/C15H19NOS/c1-2-3-11-18-12-10-17-14-8-4-6-13-7-5-9-16-15(13)14/h4-9H,2-3,10-12H2,1H3 |

InChIキー |

GODBCJHGNFEKTC-UHFFFAOYSA-N |

正規SMILES |

CCCCSCCOC1=CC=CC2=C1N=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)

![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)

![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)

![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)

![[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-](/img/structure/B11856263.png)

![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B11856264.png)